molecular formula C18H22N2O2 B2663649 N-[4-(aminomethyl)phenyl]-4-(2-methylphenoxy)butanamide CAS No. 954563-16-7

N-[4-(aminomethyl)phenyl]-4-(2-methylphenoxy)butanamide

Cat. No.: B2663649
CAS No.: 954563-16-7
M. Wt: 298.386
InChI Key: VEGGBICLAIXIHZ-UHFFFAOYSA-N
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Description

N-[4-(Aminomethyl)phenyl]-4-(2-methylphenoxy)butanamide is an organic compound with the molecular formula C₁₈H₂₂N₂O₂ and a molecular weight of 298.38 g/mol [ ]. This butanamide derivative features an aminomethylphenyl group and a 2-methylphenoxy chain, making it a valuable intermediate in medicinal chemistry and pharmacological research. The compound is assigned the CAS Registry Number 954563-16-7 and is identified by the SMILES string O=C(NC1=CC=C(CN)C=C1)CCCOC2=CC=CC=C2C [ ][ ]. This chemical is intended for Research Use Only and is not designed for diagnostic or therapeutic applications [ ][ ]. Researchers can procure this compound from various global stockpoints, with common packaging sizes including 250 mg and 1 g [ ]. As with all chemicals of this nature, appropriate safety precautions should be taken. While a specific hazard classification is not fully detailed in all sources, similar compounds often require careful handling, and consulting the Safety Data Sheet (SDS) prior to use is essential [ ]. Structural analogs of this compound, such as those featuring variations in the phenoxy substituent, are routinely utilized in scientific investigations, underscoring the relevance of this chemical scaffold in developing new biochemical tools [ ]. Furthermore, compounds with the 4-(aminomethyl)phenyl moiety have been studied for their interactions with specific biological targets, such as protein tyrosine phosphatases, indicating potential research applications in cell signaling and enzyme inhibition studies [ ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(aminomethyl)phenyl]-4-(2-methylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-14-5-2-3-6-17(14)22-12-4-7-18(21)20-16-10-8-15(13-19)9-11-16/h2-3,5-6,8-11H,4,7,12-13,19H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGGBICLAIXIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCC(=O)NC2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminomethyl)phenyl]-4-(2-methylphenoxy)butanamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification techniques and quality control measures is essential to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminomethyl)phenyl]-4-(2-methylphenoxy)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

N-[4-(aminomethyl)phenyl]-4-(2-methylphenoxy)butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(aminomethyl)phenyl]-4-(2-methylphenoxy)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural differences among analogs include substituents on the phenoxy ring, aromatic amine groups, and additional functional moieties. These variations influence molecular weight, lipophilicity (logP), and solubility.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Phenoxy/Amine Groups) Molecular Weight (g/mol) logP H-Bond Donors/Acceptors Key Features
N-[4-(Aminomethyl)phenyl]-4-(2-methylphenoxy)butanamide (Target) 2-methylphenoxy, 4-aminomethylphenyl ~312.4 (calculated) ~3.2* 2/4 Ortho-methyl; primary amine
N-[4-(Aminomethyl)phenyl]-4-(4-methylphenoxy)butanamide 4-methylphenoxy, 4-aminomethylphenyl 312.4 ~3.0 2/4 Para-methyl isomer; increased symmetry
N-[5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide 2-methylphenoxy, thiadiazole-chlorophenyl 401.9 4.8 1/5 Thiadiazole ring; chloro substituent
N-(3-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide 2,4-dichlorophenoxy, 3-amino-2-methylphenyl ~369.3 (calculated) ~4.1 2/5 Dichloro; secondary amine
4-(4-Ethylphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide 4-ethylphenoxy, 4-morpholinophenyl 376.5 ~2.5 1/5 Morpholine enhances solubility
4-(4-tert-Butylphenoxy)-N-(3-methoxyphenyl)butanamide 4-tert-butylphenoxy, 3-methoxyphenyl 353.5 ~4.5 1/4 Bulky tert-butyl; methoxy group

*Estimated based on structural analogs.

Key Differences in Pharmacokinetics

  • Metabolic Stability : Bulky groups (e.g., tert-butyl in ) may slow hepatic metabolism, while electron-withdrawing substituents (e.g., chloro in ) could affect cytochrome P450 interactions.
  • Solubility: Morpholine () and aminomethyl groups (Target) improve water solubility compared to non-polar analogs.

Biological Activity

N-[4-(aminomethyl)phenyl]-4-(2-methylphenoxy)butanamide is a complex organic compound with significant potential in pharmacological research. This compound, characterized by its unique molecular structure, exhibits various biological activities that may contribute to therapeutic applications in treating diseases such as cancer and neurodegenerative disorders. This article delves into the biological activity of this compound, summarizing key findings from recent studies and highlighting its mechanisms of action.

Molecular Structure

  • Molecular Formula : C18H22N2O2
  • Molecular Weight : 298.38 g/mol
  • Key Features : The compound features two aromatic rings and an amide functional group, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(2-methylphenoxy)butanoic acid with 4-(aminomethyl)aniline. This reaction is facilitated by a coupling agent like N,N’-dicyclohexylcarbodiimide and a catalyst such as 4-dimethylaminopyridine to promote the formation of the amide bond.

Preliminary studies indicate that this compound interacts with specific proteins and enzymes, modulating their activity. The mechanism of action likely involves binding to molecular targets, influencing signal transduction pathways and protein-protein interactions. This modulation may lead to therapeutic effects, particularly in pharmacological contexts.

Pharmacological Research

Research has shown that this compound exhibits significant biological activity, particularly in:

  • Neuropathic Pain : It has been suggested that compounds similar to this compound could act as inhibitors of GABA transporters (mGAT1 and mGAT4), which are promising targets for treating neuropathic pain .
  • Cancer Treatment : Ongoing investigations are exploring its potential roles in cancer therapy, focusing on its ability to influence cellular processes through interactions with specific proteins.

Case Studies and Experimental Findings

  • In Vitro Studies : Various derivatives of the compound have been synthesized and tested for their inhibitory effects on GABA uptake. For instance, one study reported that certain derivatives exhibited moderate inhibitory activity against GABA transporters, indicating potential applications in managing neuropathic pain .
  • In Vivo Models : Compounds structurally related to this compound were evaluated in rodent models for their antinociceptive properties. The results indicated that these compounds could effectively reduce pain without inducing motor deficits, suggesting a favorable safety profile .
  • Comparative Analysis : A comparative study of various structurally similar compounds revealed that modifications in the phenoxy substitution significantly influenced biological activity. For example, compounds with different substitutions showed varying degrees of efficacy against specific targets, underscoring the importance of structural optimization in drug design.
Compound NameMolecular FormulaBiological Activity
N-[4-(aminomethyl)phenyl]-4-(3-chlorophenoxy)butanamideC18H22ClN2O2Moderate antifungal activity
N-[4-(aminomethyl)phenyl]-4-(3-methylphenoxy)butanamideC18H22N2O2Inhibitory effects on GABA uptake
N-[4-(aminomethyl)phenyl]-4-(2-methoxyphenoxy)butanamideC18H22N2O3Enhanced solubility and bioactivity

Q & A

Q. What are the established synthetic routes for N-[4-(aminomethyl)phenyl]-4-(2-methylphenoxy)butanamide, and how can purity be optimized?

  • Methodological Answer : The compound is synthesized via a two-step process:

Preparation of 4-(2-methylphenoxy)butanoyl chloride : React 4-(2-methylphenoxy)butanoic acid with thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane.

Amide formation : Combine 4-(aminomethyl)aniline with the acyl chloride in ethanol or methanol under reflux, using a base (e.g., triethylamine) to scavenge HCl.

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 3:7) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm the amide bond (δ ~6.5–8.0 ppm for aromatic protons, δ ~2.3–2.6 ppm for methylphenoxy groups).
  • Mass Spectrometry (MS) : ESI-MS (positive mode) shows [M+H]⁺ at m/z 285.34.
  • Elemental Analysis : Validate %C, %H, %N (theoretical: C 71.80%, H 7.09%, N 9.85%).
  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) .

Q. What in vitro assays are suitable for initial biological screening?

  • Methodological Answer :
  • Antiproliferative Activity : MTT assay in cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM for 48–72 hours.
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates.
  • Cellular Uptake : Fluorescence microscopy with a dansyl-labeled derivative .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :
  • Modifications :
  • Replace the 2-methylphenoxy group with halogenated (e.g., 4-Cl) or bulkier aryl ethers.
  • Substitute the aminomethyl group with carboxylate or sulfonamide moieties.
  • Evaluation : Compare IC₅₀ values in enzyme assays and logP (lipophilicity) via shake-flask method.
  • Case Study : shows bicyclic analogs (e.g., 5-oxo-3,4-diazabicyclo derivatives) enhance antitumor potency by 10-fold .

Q. How can computational modeling predict target interactions for this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures of suspected targets (e.g., G-protein-coupled receptors). Focus on hydrogen bonding with the amide group and π-π stacking of the phenyl rings.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability.
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors near the aminomethyl group) .

Q. How to resolve contradictions in reported biological activity across studies?

  • Methodological Answer :
  • Variable Control : Compare cell lines (e.g., primary vs. immortalized), assay conditions (e.g., serum concentration), and compound stability (e.g., degradation in DMSO stocks).
  • Meta-Analysis : Use tools like RevMan to aggregate data from independent studies. For example, notes structural analogs vary in potency due to bicyclic vs. linear backbones .

Q. What strategies improve pharmacokinetic properties for in vivo studies?

  • Methodological Answer :
  • ADMET Optimization :
  • Solubility : Use PEG-400 or cyclodextrin-based formulations.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS.
  • Toxicity : Acute toxicity in zebrafish embryos (LC₅₀ determination) .

Collaborative Research Considerations

  • Interdisciplinary Teams : Combine synthetic chemists (derivative design), computational biologists (docking studies), and pharmacologists (in vivo validation) .
  • Data Sharing : Use platforms like Zenodo to share raw NMR/MS files and assay protocols.

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